(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-amino-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(4-fluorophenyl)propanol.
Substitution: Formation of 3-amino-3-(4-substituted phenyl)propanoic acid derivatives.
Scientific Research Applications
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Used in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.
3-amino-3-(4-bromophenyl)propanoic acid hydrochloride: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The (3R)-enantiomer also exhibits specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
930769-54-3 |
---|---|
Molecular Formula |
C9H11ClFNO2 |
Molecular Weight |
219.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
WYDDUVABUITTBX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.